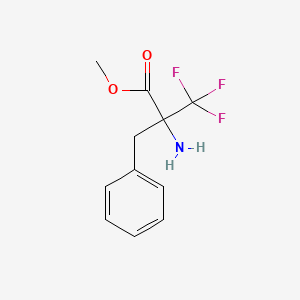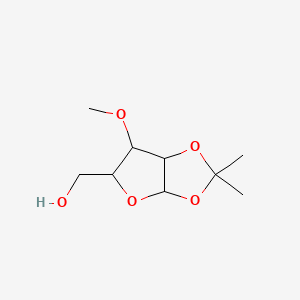
Tert-butyl 4-formyl-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a formyl group at the 4-position and a tert-butyl ester group at the 1-position of the indazole ring.
Métodos De Preparación
The synthesis of 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of acid catalysts
Industrial production methods may involve optimization of these steps to improve yield and scalability. Solvothermal routes and catalytic processes are often employed to achieve efficient synthesis .
Análisis De Reacciones Químicas
1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: Indazole derivatives are explored for their use in organic electronics and as ligands in coordination chemistry .
Mecanismo De Acción
The mechanism of action of 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester include:
1H-Indazole-1-carboxylic acid, 6-bromo-4-formyl-, 1,1-dimethylethyl ester: This compound has a bromine atom at the 6-position, which can influence its reactivity and biological activity.
1H-Indazole-1-carboxylic acid, 4-fluoro-6-(phenylmethoxy)-, 1,1-dimethylethyl ester:
The uniqueness of 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester lies in its specific substitution pattern, which can confer distinct biological activities and reactivity profiles compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
tert-butyl 4-formylindazole-1-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-8H,1-3H3 |
Clave InChI |
NKUVMPAMIZHPJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


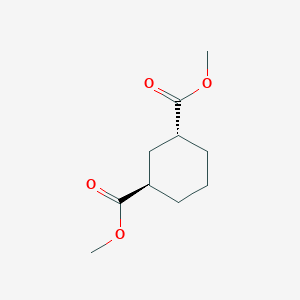


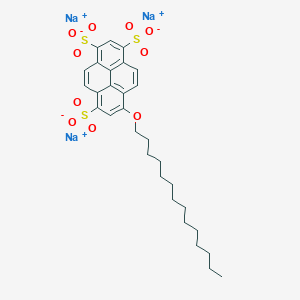
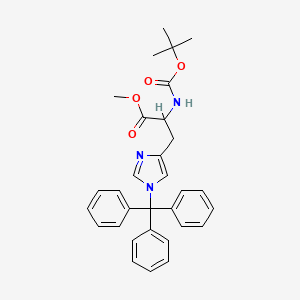
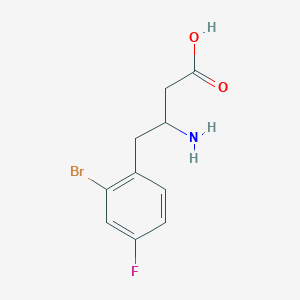
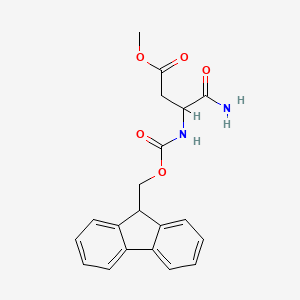
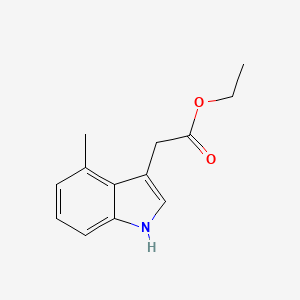
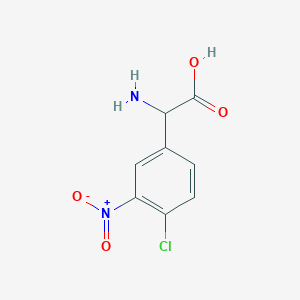


![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
